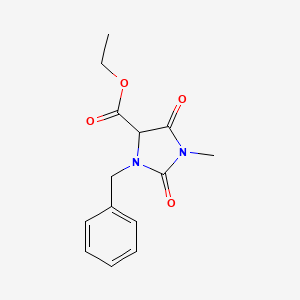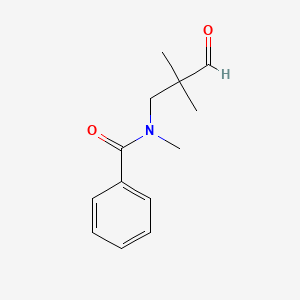
2-Ethoxyacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyacridin-9-amine is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Méthodes De Préparation
The synthesis of 2-Ethoxyacridin-9-amine typically involves the reaction of 9-chloroacridine with ethoxyamine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Ethoxyacridin-9-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the aromatic ring by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield various substituted acridines .
Applications De Recherche Scientifique
2-Ethoxyacridin-9-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Ethoxyacridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound can also inhibit enzymes like topoisomerase, which are essential for DNA replication . These interactions make it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
2-Ethoxyacridin-9-amine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antimicrobial properties and use as a dye.
6-Chloro-2-ethoxyacridin-9-amine: Similar in structure but with a chlorine substituent, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ethoxy substitution, which can influence its solubility, reactivity, and biological activity compared to other acridine derivatives.
Propriétés
Numéro CAS |
74165-96-1 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-ethoxyacridin-9-amine |
InChI |
InChI=1S/C15H14N2O/c1-2-18-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H2,16,17) |
Clé InChI |
WAVQYWRRJHRKPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)


![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)



![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
